molecular formula C8H16ClNO2 B13419984 trans-4-Amino-acetate Cyclohexanol Hydrochloride CAS No. 61367-37-1

trans-4-Amino-acetate Cyclohexanol Hydrochloride

Cat. No.: B13419984
CAS No.: 61367-37-1
M. Wt: 193.67 g/mol
InChI Key: UJLZFPLEBIWJIR-UHFFFAOYSA-N
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Description

trans-4-Amino-acetate Cyclohexanol Hydrochloride (CAS 61367-37-1) is a high-value cyclohexanol derivative that serves as a critical pharmaceutical intermediate in organic synthesis and drug discovery . Its structure, featuring an amino group at the trans-4 position and an acetate substituent, provides stereochemical stability and a versatile functional group profile, making it a key building block for the synthesis of various active pharmaceutical ingredients, including expectorants like Ambroxol hydrochloride . The compound is prepared through sophisticated synthetic routes, such as the esterification of cis/trans-4-Acetamido-Cyclohexanol mixtures with diacetyl oxide, followed by fractional crystallization to achieve high isomeric purity (>99%) and subsequent hydrolysis . An alternative industrial-scale production method involves the catalytic hydrogenation of paracetamol . As a hydrochloride salt, it offers enhanced crystallinity, improved shelf life, and good water solubility, which are advantageous properties for research and development handling . In medicinal chemistry, its biological activity is attributed to its role as a structural analog of neurotransmitters, enabling interactions with various biological targets . This product is intended for research applications only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

61367-37-1

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(4-aminocyclohexyl) acetate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H

InChI Key

UJLZFPLEBIWJIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(CC1)N.Cl

Origin of Product

United States

Preparation Methods

Esterification and Isomer Separation via Diacetyl Oxide

Core Methodology:

The predominant approach involves esterifying a mixture of cis- and trans-4-Acetamido-Cyclohexanol with diacetyl oxide (acetic anhydride), followed by recrystallization to isolate the trans-isomer as its acetate ester. This process leverages the differential crystallization properties of the cis- and trans-isomers, enabling high-purity trans-4-Acetamido-Cyclohexanol Acetate.

Reaction Conditions:

Parameter Details
Molar ratio of trans-4-Acetamido-Cyclohexanol to cis-4-Acetamido-Cyclohexanol 20:80 to 35:65 (preferably 28:72 to 30:70)
Diacetyl oxide to isomers 1.0:1.0 to 1.8:1.0 (preferably 1.2:1 to 1.5:1)
Reaction temperature Reflux (approximately 80-100°C)
Reaction time 2-4 hours (optimal at 2 hours)

Process Steps:

  • Preparation of Reaction Mixture:
    Mix cis- and trans-4-Acetamido-Cyclohexanol with diacetyl oxide in a suitable molar ratio. The mixture is heated under reflux with stirring for 2-4 hours, facilitating ester formation preferentially in the trans-isomer.

  • Cooling and Underpressure Distillation:
    Post-reaction, the mixture is cooled to 80-100°C, and excess acetic acid and acetic anhydride are recovered via underpressure distillation, ensuring minimal environmental impact and solvent recovery.

  • Recrystallization:
    The residual solid is dissolved in an organic solvent such as ethyl acetate, chloroform, toluene, or isopropyl ether. Recrystallization is performed at low temperatures (0-15°C or 5-10°C) over 1-3 hours to isolate high-purity trans-4-Acetamido-Cyclohexanol Acetate with purity exceeding 99%.

Yields and Purity:

Parameter Data from Embodiments
Yield Approximately 40-55% based on initial raw materials
Purity >99% trans-isomer as confirmed by melting point and chromatographic analysis

Conversion to Trans-4-Amino-Compound

The acetate ester is subsequently hydrolyzed to yield trans-4-Amino-Cyclohexanol. This step typically involves:

  • Hydrolysis:
    Using aqueous acid or base under controlled conditions to cleave the ester bond.

  • Purification:
    Recrystallization or chromatography to obtain pure trans-4-Amino-Cyclohexanol.

Formation of Trans-4-Amino-acetate Cyclohexanol Hydrochloride

The final step involves converting the free amine to its hydrochloride salt:

  • Reaction:
    Trans-4-Amino-Cyclohexanol is dissolved in an appropriate solvent (e.g., ethanol or water), and hydrogen chloride gas or hydrochloric acid solution is introduced under controlled conditions.

  • Isolation:
    The resulting this compound precipitates out as a crystalline solid, which is filtered, washed, and dried.

Summary of Key Parameters and Data Tables

Step Reagents Conditions Yield Purity Remarks
Esterification 4-Acetamido-Cyclohexanol + Diacetyl Oxide Reflux 2-4 hours, molar ratio 1.0:1.2-1.5 40-55% >99% Differential crystallization separates isomers
Hydrolysis Ester + Water/Acid Controlled temperature, pH adjustment High purity trans-4-Amino-Cyclohexanol Confirmed by chromatography Standard hydrolysis methods
Salt Formation Trans-4-Amino-Cyclohexanol + HCl Aqueous or alcoholic solution Quantitative Crystalline hydrochloride Final pharmaceutical-grade compound

Research Findings and Industrial Relevance

The described esterification and crystallization techniques are supported by patents and research articles, notably:

  • The CN patent CN101628879B, which details esterification of cyclohexanol derivatives for isomer separation, emphasizing high yield and purity suitable for industrial production.
  • Literature reports (e.g., J. Heterocyclic Chem., 2000) confirm the quantitative formation of trans-4-acetamido-cyclohexanol acetic ester via esterification with acetic anhydride, validating the process's efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Amino-acetate Cyclohexanol Hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Used in the preparation from paracetamol.

    Basic Conditions: Used in the reaction with cyclohexanal and ammonia.

Major Products:

Mechanism of Action

The specific mechanism of action for trans-4-Amino-acetate Cyclohexanol Hydrochloride is not well-documented. its derivatives, such as those used in drug synthesis, often act by interacting with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interact with receptors to exert their effects .

Comparison with Similar Compounds

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂ (193.67 g/mol) .
  • Higher molecular weight (193.67 vs. 151.63 g/mol) may reduce solubility in non-polar solvents. CAS RN: 76325-96-7 .
  • Applications : Likely used in peptide synthesis or as a ligand due to its carboxylic acid functionality.

trans-4-Aminocyclohexanol

  • Molecular Formula: C₆H₁₃NO (115.17 g/mol) .
  • Key Differences :
    • Lacks the hydrochloride salt , resulting in lower stability and higher volatility.
    • Melting point: 108–113°C (vs. ~110°C for the hydrochloride salt) .
    • CAS RN: 27489-62-9 .
  • Applications : Primarily a precursor for synthesizing hydrochloride salts or other derivatives.

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

  • Molecular Formula: C₈H₁₅NO₂·HCl (229.72 g/mol) .
  • Key Differences :
    • Features a methyl ester group , increasing lipophilicity compared to the hydroxyl or acetate derivatives.
    • Soluble in water, making it suitable for aqueous-phase reactions .
  • Applications : Intermediate in drug synthesis, particularly for modifying pharmacokinetic properties.

Tramadol Hydrochloride

  • Molecular Formula: C₁₆H₂₅NO₂·HCl (299.84 g/mol) .
  • Key Differences: Contains a methoxyphenyl group and dimethylamino methyl substituent, enabling opioid receptor binding. Complex structure results in pharmacological activity (analgesic), unlike the simpler trans-4-amino derivatives . CAS RN: 36282-47-0 .

Structural and Functional Group Analysis

Compound Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Applications
trans-4-Amino-acetate Cyclohexanol HCl Amino, hydroxyl, acetate, HCl 151.63 ~110 Pharmaceutical intermediate
trans-2-(4-Aminocyclohexyl)acetic Acid HCl Amino, carboxylic acid, HCl 193.67 Not reported Peptide synthesis
trans-4-Aminocyclohexanol Amino, hydroxyl 115.17 108–113 Precursor for derivatives
Methyl trans-4-Aminocyclohexanecarboxylate HCl Amino, ester, HCl 229.72 Not reported Drug intermediate
Tramadol HCl Amino, hydroxyl, methoxyphenyl, HCl 299.84 Not reported Analgesic drug

Physicochemical Properties and Stability

  • Solubility: Hydrochloride salts (e.g., trans-4-Amino-acetate Cyclohexanol HCl) exhibit higher water solubility than their free-base counterparts due to ionic character .
  • Thermal Stability: The hydrochloride form of trans-4-Aminocyclohexanol has a melting point of ~110°C, comparable to its cis-isomer (mp 108–113°C) .
  • Stereochemical Impact : The trans configuration confers distinct spatial arrangements, affecting interactions in chiral environments (e.g., enzyme binding) .

Biological Activity

Trans-4-Amino-acetate Cyclohexanol Hydrochloride, commonly referred to as trans-4-Aminocyclohexanol hydrochloride, is a compound of significant interest in medicinal chemistry and biochemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including drugs like Ambroxol hydrochloride, which is used for its mucolytic properties. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Trans-4-Aminocyclohexanol hydrochloride has the chemical formula C6H14ClNOC_6H_{14}ClNO and is characterized by its solubility in water and air sensitivity. It is typically synthesized through methods involving the esterification and hydrolysis of cyclohexanol derivatives .

The biological activity of trans-4-Aminocyclohexanol hydrochloride can be attributed to its role as a structural analog of neurotransmitters and its ability to interact with various biological targets. The compound's amine group allows it to participate in hydrogen bonding, which is crucial for binding to protein targets within biological systems.

1. Antimicrobial Activity

Research indicates that trans-4-Aminocyclohexanol hydrochloride exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic pathways. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria .

2. Neuroprotective Effects

Trans-4-Aminocyclohexanol hydrochloride has been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems, particularly by influencing the activity of acetylcholinesterase, thereby enhancing cholinergic transmission . This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

3. Cytotoxicity and Antiproliferative Properties

Recent studies have explored the cytotoxic effects of trans-4-Aminocyclohexanol hydrochloride on various cancer cell lines. For example, it has been found to exhibit antiproliferative activity against colorectal cancer cells, indicating its potential as a chemotherapeutic agent . The compound's mechanism may involve inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

StudyFindings
Study 1 : Antimicrobial ActivityInhibition of Gram-positive bacteriaEffective antimicrobial agent
Study 2 : Neuroprotective EffectsModulation of acetylcholinesterase activityPotential treatment for neurodegenerative diseases
Study 3 : CytotoxicityInduced apoptosis in colorectal cancer cellsPromising candidate for cancer therapy

Synthesis and Applications

Trans-4-Aminocyclohexanol hydrochloride is synthesized through various methods involving cyclization reactions and subsequent hydrolysis. Its applications extend beyond pharmaceuticals; it serves as a precursor in organic synthesis and can react with other compounds to form bioactive derivatives .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing trans-4-Amino-acetate Cyclohexanol Hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise control of stereochemistry during cyclohexanol ring functionalization. For example, chiral resolution techniques (e.g., chromatography using chiral stationary phases) are essential to isolate the trans-isomer. Evidence from impurity profiles of related compounds like Ambroxol Hydrochloride shows that improper resolution can lead to cis/trans contamination, affecting pharmacological activity . Key steps include:

  • Use of stereoselective catalysts (e.g., Rhodium complexes) for hydrogenation of precursor ketones.
  • Post-synthetic validation via chiral HPLC (e.g., using a Chiralpak® column) to confirm enantiomeric excess .

Q. How can researchers validate the structural identity of trans-4-Aminocyclohexanol derivatives?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Characterize the axial/equatorial orientation of substituents on the cyclohexanol ring. For example, trans-4-substituted cyclohexanols exhibit distinct coupling constants (J values) in 1H^1H-NMR due to chair conformations .
  • IR Spectroscopy : Confirm the presence of amino (-NH2_2) and hydroxyl (-OH) groups via characteristic stretching frequencies (e.g., 3300–3500 cm1^{-1}) .
  • Melting Point Analysis : Compare observed mp (e.g., 108–113°C for trans-4-Aminocyclohexanol ) with literature values to assess purity.

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at 2–8°C. Hydrochloride salts are hygroscopic; desiccants like silica gel should be used. Stability studies on Tramadol Hydrochloride (a structurally related compound) indicate degradation via oxidation at room temperature, necessitating controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies of trans-4-Aminocyclohexanol derivatives?

  • Methodological Answer : Contradictions often arise from impurity interference or stereochemical variability. For example, cis-isomers in Ambroxol Hydrochloride impurities (e.g., Impurity C ) can skew receptor-binding assays. Mitigation strategies include:

  • HPLC-MS Purity Checks : Use high-resolution mass spectrometry to confirm molecular integrity.
  • Chiral Profiling : Quantify enantiomeric ratios before biological testing .
  • Dose-Response Replication : Repeat assays with rigorously purified batches to isolate stereospecific effects.

Q. What advanced techniques are recommended for identifying and quantifying degradation products in this compound formulations?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-UV/MS analysis. For example, Tramadol Hydrochloride degradation pathways involve N-oxide formation and ring-opening products, detectable via:

  • Forced Degradation : Expose the compound to acidic/alkaline hydrolysis, thermal stress, or UV light.
  • Mass Fragmentation Patterns : Compare degradation peaks with reference standards (e.g., USP Tramadol Related Compound A ).

Q. How does the stereochemistry of trans-4-Aminocyclohexanol derivatives influence their interaction with biological targets?

  • Methodological Answer : The trans-configuration optimizes spatial alignment with target receptors. For instance, in Dembrexine hydrochloride monohydrate, the trans-4-aminocyclohexanol moiety enhances binding to adrenergic receptors due to reduced steric hindrance compared to cis-isomers . Experimental validation methods include:

  • Molecular Docking Simulations : Model ligand-receptor interactions using software like AutoDock Vina.
  • Competitive Binding Assays : Use radiolabeled analogs (e.g., 3H^3H-ligands) to quantify affinity shifts between stereoisomers .

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